Head-to-Head Potency Comparison in Human PKM2 Activation: para-Methyl vs. meta-Methyl Regioisomer
Compound 25 (target compound) exhibits an AC50 of 1.4 μM for activation of human PKM2. In a direct head-to-head comparison within the same assay, its regioisomer Compound 24 (the 3-methyl analog, CAS 922005-85-4) achieves an AC50 of 0.25 μM [1]. This represents a 5.6-fold loss in potency upon moving the methyl substituent from the meta to the para position.
| Evidence Dimension | Human PKM2 Activation Potency (AC50) |
|---|---|
| Target Compound Data | AC50 = 1.4 μM (Max Response = 102%) |
| Comparator Or Baseline | Compound 24 (3-methyl-benzene analog, CAS 922005-85-4): AC50 = 0.25 μM (Max Response = 101%) |
| Quantified Difference | 5.6-fold less potent (para-methyl vs. meta-methyl) |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; data represents the average from three separate experiments [1]. |
Why This Matters
This data point defines the compound's precise location on the SAR landscape, making it a critical negative control or benchmark for programs probing the steric and electronic requirements of the PKM2 allosteric site.
- [1] Walsh, M.J. et al. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg. Med. Chem. Lett. 2011, 21, 6322–6327. (Table 2, Compounds 24 and 25). View Source
